1,1,2,2-Tetrakis(4-ethynylphenyl)ethene
Overview
Description
1,1,2,2-Tetrakis(4-ethynylphenyl)ethene is an organic compound with the chemical formula C34H20. It is a solid, typically appearing as yellow needle-like crystals. This compound is known for its highly conjugated system, which gives it strong ultraviolet absorption capabilities. It is stable at room temperature and soluble in organic solvents such as dichloromethane and benzene .
Preparation Methods
1,1,2,2-Tetrakis(4-ethynylphenyl)ethene can be synthesized through the reaction of phenylacetylene with tetrabromoethane. The reaction is typically carried out in the presence of a solvent and under an inert gas atmosphere to prevent unwanted side reactions. The process involves the formation of a highly conjugated system, which is crucial for the compound’s unique properties .
Chemical Reactions Analysis
1,1,2,2-Tetrakis(4-ethynylphenyl)ethene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenyl derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism by which 1,1,2,2-Tetrakis(4-ethynylphenyl)ethene exerts its effects is primarily through its highly conjugated system, which allows for efficient electron transfer and strong ultraviolet absorption. This makes it an effective component in various electronic and photonic applications. The molecular targets and pathways involved include the interaction with metal ions in MOFs and COFs, leading to enhanced fluorescence and other desirable properties .
Comparison with Similar Compounds
1,1,2,2-Tetrakis(4-ethynylphenyl)ethene can be compared with similar compounds such as:
1,1,2,2-Tetrakis(4-bromophenyl)ethylene: This compound has similar structural features but with bromine atoms instead of ethynyl groups.
Tetrakis(4-aminophenyl)ethene: This compound contains amino groups instead of ethynyl groups and is used in the synthesis of various organic materials and as a building block for more complex molecules.
The uniqueness of this compound lies in its ethynyl groups, which provide distinct reactivity and enable the formation of highly conjugated systems, making it valuable for specific applications in materials science and organic electronics .
Properties
IUPAC Name |
1-ethynyl-4-[1,2,2-tris(4-ethynylphenyl)ethenyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H20/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30)34(31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h1-4,9-24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAXHPNUGIPWEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C#C)C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H20 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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